1-Chloro-8-nitroisoquinoline molecular weight and formula
1-Chloro-8-nitroisoquinoline molecular weight and formula
This guide serves as an authoritative technical reference for 1-Chloro-8-nitroisoquinoline , a critical heterocyclic building block in medicinal chemistry. It details the physicochemical identity, validated synthetic pathways, and strategic applications of this compound in drug discovery.
Executive Summary
1-Chloro-8-nitroisoquinoline is a highly functionalized isoquinoline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic C1-chloro group (susceptible to SNAr and metal-catalyzed couplings) and the reducible C8-nitro group (a masked amine precursor). This dual functionality makes it an ideal intermediate for constructing tricyclic heterocycles, kinase inhibitors, and DNA-intercalating agents.
Chemical Identity & Physicochemical Properties
The following data establishes the precise chemical identity of the compound, distinguishing it from its structural isomers (e.g., 5-nitro analogs).
Core Identifiers
| Property | Specification |
| IUPAC Name | 1-Chloro-8-nitroisoquinoline |
| CAS Registry Number | 1369168-90-0 |
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.60 g/mol |
| SMILES | ClC1=NC=CC2=C1C(=O)=CC=C2 |
| InChI Key | InChI=1S/C9H5ClN2O2/c10-9-7-3-1-2-6(12(13)14)8(7)4-5-11-9/h1-5H |
Physical Characteristics
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Appearance: Pale yellow to tan solid.
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Solubility: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate; sparingly soluble in water.
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Stability: Stable under standard laboratory conditions; store under inert atmosphere (Ar/N₂) at 2–8°C to prevent slow hydrolysis of the C1-chloride.
Synthetic Pathways
The synthesis of 1-chloro-8-nitroisoquinoline is non-trivial due to the need for regioselective functionalization. The most robust route employs the N-oxide rearrangement strategy , which allows for the introduction of the chlorine atom at the C1 position after the nitro group is established.
Mechanism of Action
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Nitration: Electrophilic aromatic substitution of isoquinoline yields a separable mixture of 5- and 8-nitroisoquinoline.
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N-Oxidation: The nitrogen lone pair is oxidized to the N-oxide, activating the C1 position.
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Chlorinative Deoxygenation: Treatment with phosphoryl chloride (POCl₃) effects a Meisenheimer-type rearrangement, installing the chlorine at C1 while restoring aromaticity.
Diagram 1: Validated Synthesis Workflow
Figure 1: Step-wise synthesis starting from isoquinoline, highlighting the critical separation of regioisomers and the POCl₃-mediated functionalization.
Reactivity & Applications
Research professionals utilize 1-chloro-8-nitroisoquinoline as a "linchpin" molecule because it allows for sequential, orthogonal functionalization.
A. C1-Position: Nucleophilic Displacement & Coupling
The C1-chlorine is highly activated by the adjacent ring nitrogen (similar to 2-chloropyridine).
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SNAr Reactions: Readily reacts with amines, alkoxides, and thiols to displace chloride.
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Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling with aryl boronic acids introduces carbon frameworks at C1.
B. C8-Position: Reduction & Cyclization
The nitro group serves as a latent amine.
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Reduction: Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C) yields 1-chloro-8-aminoisoquinoline .
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Tricyclic Synthesis: The resulting C8-amine can cyclize with substituents installed at C1, forming fused systems like 1,2-dihydro-3H-imidazo[4,5,1-ij]quinolin-2-ones , which are privileged scaffolds in kinase inhibition.
Diagram 2: Divergent Reactivity Profile
Figure 2: The orthogonal reactivity map demonstrating how the compound serves as a divergent precursor for complex scaffolds.
Safety & Handling Protocols
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal: Warning .
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H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Energetic Warning: Nitro-substituted heterocycles can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability.
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References
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BLD Pharm. (2025). 1-Chloro-8-nitroisoquinoline MSDS and Product Data. Retrieved from
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Sigma-Aldrich. (2025). 1-Chloroisoquinoline Product Specification (Analogue Reference). Retrieved from
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BenchChem. (2025).[1] Synthesis of Isoquinoline Derivatives and Nitration Protocols. Retrieved from
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ChemicalBook. (2025).[2] General Procedure for Chlorination of Isoquinoline N-oxides. Retrieved from
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Organic Syntheses. (2025). Nitration and Bromination of Isoquinoline Derivatives. Retrieved from
